molecular formula C29H26N4O7 B12025153 Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate

Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12025153
M. Wt: 542.5 g/mol
InChI Key: KGHTVWGQWZTVMV-PVOCWAOZSA-N
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Description

Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a combination of aromatic rings, amide, ester, and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Hydrazone Group: The hydrazone group is introduced by reacting the indolinone derivative with a hydrazine derivative under reflux conditions.

    Formation of the Benzamido Group: The benzamido group is introduced by acylation of the hydrazone intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic ring.

    Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of hydrazone derivatives with biological targets.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The aromatic rings and amide groups can participate in π-π stacking and hydrogen bonding interactions, respectively, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate
  • N-(3,4-Dimethoxyphenyl)ethylamides of N-benzoyl-α-amino acids

Uniqueness

Methyl 2-(3-(2-(2-benzamido-3-(3,4-dimethoxyphenyl)acryloyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to the presence of both the hydrazone and indolinone functionalities, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H26N4O7

Molecular Weight

542.5 g/mol

IUPAC Name

methyl 2-[3-[[(Z)-2-benzamido-3-(3,4-dimethoxyphenyl)prop-2-enoyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C29H26N4O7/c1-38-23-14-13-18(16-24(23)39-2)15-21(30-27(35)19-9-5-4-6-10-19)28(36)32-31-26-20-11-7-8-12-22(20)33(29(26)37)17-25(34)40-3/h4-16,37H,17H2,1-3H3,(H,30,35)/b21-15-,32-31?

InChI Key

KGHTVWGQWZTVMV-PVOCWAOZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)\NC(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)NC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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